6-(2,5-dichlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Overview
Description
6-(2,5-dichlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as DCTT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 6-(2,5-dichlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but studies suggest that it exerts its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspases and the inhibition of NF-κB signaling. In plants, this compound has been found to inhibit the activity of photosystem II, leading to the disruption of photosynthesis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects depending on the application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, while in plants, it has been found to inhibit photosynthesis and lead to growth inhibition. In material science, this compound has been used as a building block for the synthesis of materials with unique optical and electronic properties.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(2,5-dichlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several potential future directions for research on 6-(2,5-dichlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. In medicine, further studies are needed to determine its efficacy and safety as an anticancer agent. In agriculture, research could focus on optimizing its herbicidal and fungicidal properties for crop protection. In material science, this compound could be used as a building block for the synthesis of materials with even more unique properties. Overall, the potential applications of this compound make it an exciting area of research with many promising avenues for future exploration.
Scientific Research Applications
6-(2,5-dichlorophenyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In agriculture, this compound has been found to possess herbicidal and fungicidal properties, making it a potential candidate for crop protection. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2N5S/c15-8-4-5-10(16)9(7-8)13-20-21-12(18-19-14(21)22-13)11-3-1-2-6-17-11/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZUCEYZCKSYFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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